N-(3-Amino-4-methylphenyl)-2-methoxyacetamide
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Overview
Description
N-(3-Amino-4-methylphenyl)-2-methoxyacetamide is an organic compound with a complex structure, featuring an amino group, a methyl group, and a methoxyacetamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide can be achieved through several routes. One common method involves the acylation of 3-amino-4-methylphenol with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Starting Materials: 3-amino-4-methylphenol, 2-methoxyacetyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in dichloromethane at 0-5°C.
Procedure: The 3-amino-4-methylphenol is dissolved in dichloromethane, and triethylamine is added to the solution. 2-methoxyacetyl chloride is then added dropwise to the mixture while maintaining the temperature at 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, improved safety, and higher yields. The continuous flow process involves the same starting materials and reaction conditions but is carried out in a microreactor system, which enhances the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-methylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-methylphenyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins, affecting their function. The methoxyacetamide group can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
N-(3-Amino-4-methylphenyl)-2-methoxyacetamide can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: This compound has a benzamide group instead of a methoxyacetamide group, which affects its chemical reactivity and biological activity.
N-(3-Amino-4-methylphenyl)acetamide: This compound lacks the methoxy group, resulting in different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both an amino group and a methoxyacetamide group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-8(5-9(7)11)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUJAIRJOZFFIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589817 |
Source
|
Record name | N-(3-Amino-4-methylphenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946769-41-1 |
Source
|
Record name | N-(3-Amino-4-methylphenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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